L-Leucyl-L-tryptophyl-L-methionine
Overview
Description
L-Leucyl-L-tryptophyl-L-methionine is a tripeptide composed of three amino acids: leucine, tryptophan, and methionine. This compound is known for its potential biological activities and applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tryptophyl-L-methionine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or uronium salts (e.g., HATU). After the coupling reactions, the protecting groups are removed to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly used in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-tryptophyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target the indole ring of the tryptophan residue.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced forms of the tryptophan residue.
Substitution: Modified peptides with substituted amino or carboxyl groups.
Scientific Research Applications
L-Leucyl-L-tryptophyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Leucyl-L-tryptophyl-L-methionine involves its interaction with specific molecular targets and pathways. For example, the leucine residue can activate the mTORC1 signaling pathway, which is crucial for cell growth and metabolism . The tryptophan residue can interact with serotonin receptors, influencing neurotransmission and mood regulation. The methionine residue can act as an antioxidant, protecting cells from oxidative stress.
Comparison with Similar Compounds
L-Leucyl-L-tryptophyl-L-methionine can be compared with other tripeptides such as:
L-Leucyl-L-leucyl-L-methionine: Similar structure but with two leucine residues, which may affect its biological activity.
L-Leucyl-L-tryptophyl-L-alanine: Substitution of methionine with alanine, altering its chemical properties and reactivity.
L-Leucyl-L-tryptophyl-L-phenylalanine: Replacement of methionine with phenylalanine, impacting its interaction with molecular targets.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMIKFNIYPDJF-WDSOQIARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562284 | |
Record name | L-Leucyl-L-tryptophyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55023-99-9 | |
Record name | L-Leucyl-L-tryptophyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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